

Synthesis and Isotopic Labeling of Fluoxastrobin-d4: A Technical Guide

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Compound of Interest		
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This technical guide provides a comprehensive overview of the synthesis of the fungicide Fluoxastrobin and the specific isotopic labeling methods used to produce its deuterated analog, **Fluoxastrobin-d4**. This document details the synthetic pathways, experimental methodologies, and analytical data relevant to these compounds.

Introduction to Fluoxastrobin

Fluoxastrobin is a broad-spectrum, systemic fungicide belonging to the strobilurin class of agrochemicals.[1] Its mode of action involves the inhibition of mitochondrial respiration by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex, thereby disrupting the energy supply of fungal pathogens. Fluoxastrobin is effective against a wide range of fungal diseases in various crops.[2]

The isotopically labeled analog, **Fluoxastrobin-d4**, serves as a critical internal standard for quantitative analysis in residue studies and environmental monitoring.[3][4] The incorporation of deuterium atoms allows for accurate quantification using mass spectrometry-based methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), by differentiating the labeled standard from the unlabeled analyte.[3] The "-d4" designation indicates the incorporation of four deuterium atoms.[3]

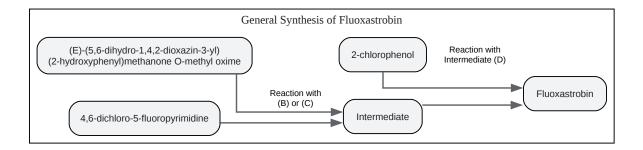
Synthesis of Fluoxastrobin



The synthesis of Fluoxastrobin is a multi-step process that has been outlined in several patents.[5][6][7] A common synthetic route involves the coupling of three key building blocks: a substituted pyrimidine, a phenol derivative, and a dioxazine-containing fragment.

A representative synthetic pathway proceeds through the reaction of 4,6-dichloro-5-fluoropyrimidine with 2-chlorophenol and (E)-(5,6-dihydro-1,4,2-dioxazin-3-yl)(2-hydroxyphenyl)methanone O-methyl oxime.[5] The order of the coupling reactions can vary, leading to different synthetic strategies.

One common approach involves the initial reaction of 4,6-dichloro-5-fluoropyrimidine with one of the phenolic components, followed by the displacement of the second chlorine atom with the other phenol.



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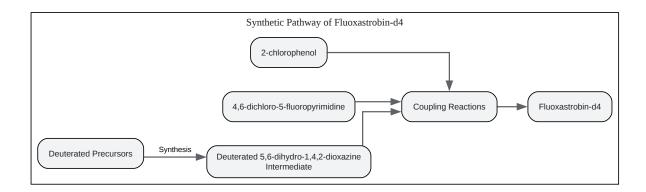
Caption: General workflow for the synthesis of Fluoxastrobin.

Isotopic Labeling: Synthesis of Fluoxastrobin-d4

The synthesis of **Fluoxastrobin-d4** is achieved by incorporating deuterium atoms into the molecule. A highly controlled and common method for this is the use of a deuterated building block in the synthetic pathway.[3] Specifically, a deuterated version of the 5,6-dihydro-1,4,2-dioxazine heterocycle is synthesized and then coupled with the other non-deuterated precursors.[3] This strategy ensures the precise placement and high isotopic enrichment of the deuterium labels. The molecular formula of **Fluoxastrobin-d4** is C₂₁H₁₂D₄ClFN₄O₅.



The deuterated 5,6-dihydro-1,4,2-dioxazine intermediate is the key component for the synthesis of **Fluoxastrobin-d4**. While the exact, detailed experimental protocol for the preparation of this deuterated intermediate is not publicly available, it would likely involve the use of deuterated reagents in the construction of the dioxazine ring.



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Caption: Synthetic pathway for **Fluoxastrobin-d4** using a deuterated intermediate.

Experimental Protocols

While a specific protocol for the synthesis of **Fluoxastrobin-d4** is not detailed in the available literature, the following is a representative experimental protocol for the synthesis of unlabeled Fluoxastrobin, based on patent literature.[5] A similar procedure would be employed using the deuterated 5,6-dihydro-1,4,2-dioxazine intermediate to yield **Fluoxastrobin-d4**.

Synthesis of 4-chloro-6-(2-chlorophenoxy)-5-fluoropyrimidine (Intermediate 1)

To a solution of 4,6-dichloro-5-fluoropyrimidine in a suitable solvent such as dimethylformamide (DMF), an equimolar amount of 2-chlorophenol is added. A base, for instance, potassium carbonate, is then added to the mixture. The reaction is stirred at a specific temperature (e.g., 40-80 °C) for a period of 1 to 10 hours until the reaction is complete, as monitored by a suitable chromatographic technique (e.g., TLC or HPLC).[5] After completion, the reaction mixture is



worked up by adding water and extracting the product with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the intermediate.

Synthesis of Fluoxastrobin

The intermediate, 4-chloro-6-(2-chlorophenoxy)-5-fluoropyrimidine, is dissolved in an appropriate solvent. To this solution, (E)-(5,6-dihydro-1,4,2-dioxazin-3-yl)(2-hydroxyphenyl)methanone O-methyl oxime and a base (e.g., potassium carbonate) are added. [5] The reaction mixture is heated (e.g., at 50-90 °C) for a duration of 30 minutes to 3 hours.[5] Upon completion, the product is isolated through standard procedures such as extraction, washing, and purification by crystallization or chromatography to afford Fluoxastrobin.

Data Presentation

Quantitative data for the synthesis and characterization of **Fluoxastrobin-d4** is crucial for its application as an internal standard. The following tables summarize the key analytical parameters and techniques used.

Table 1: Analytical Techniques for the Characterization of Fluoxastrobin-d4

Parameter	Analytical Technique(s)	Purpose
Identity Confirmation	Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy	Confirms the molecular structure and mass.[3]
Isotopic Enrichment	Mass Spectrometry (MS)	Quantifies the percentage of molecules containing the deuterium label.[3]
Deuterium Location	Nuclear Magnetic Resonance (NMR) Spectroscopy	Confirms that deuterium atoms are in the correct positions.[3]
Chemical Purity	High-Performance Liquid Chromatography (HPLC) with UV or MS detection	Quantifies the presence of any non-target chemical impurities. [3]

Table 2: Quantitative Data from an Inter-laboratory Validation Study for Fluoxastrobin Analysis



This data demonstrates the performance of analytical methods where **Fluoxastrobin-d4** would be used as an internal standard.

Analyte	Recovery (%)	Relative Standard Deviation (RSD) (%)
Fluoxastrobin	80.3 - 101.4	< 18.1
Fluoxastrobin Z-isomer	80.2 - 105.0	< 18.1
Data from an inter-laboratory validation in agricultural matrices.[3]		

Conclusion

The synthesis of **Fluoxastrobin-d4** is a specialized process that relies on the preparation of a deuterated key intermediate, the 5,6-dihydro-1,4,2-dioxazine ring. This isotopically labeled analog is indispensable for the accurate quantification of Fluoxastrobin in various matrices, supporting research, development, and regulatory monitoring in the agrochemical field. The methodologies and data presented in this guide provide a foundational understanding for professionals working with this important analytical standard.

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